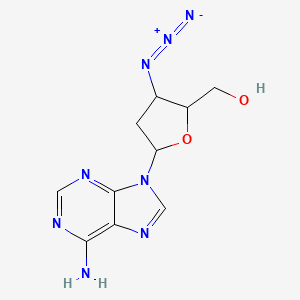
Adenosine, 3'-azido-2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 3'-azido-2',3'-dideoxy- is a nucleoside analog that has garnered significant interest in scientific research due to its unique chemical structure and biological activity. This compound is characterized by the presence of an azido group at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. These modifications confer distinct properties that make Adenosine, 3'-azido-2',3'-dideoxy- a valuable tool in various fields, including medicinal chemistry, molecular biology, and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 3'-azido-2',3'-dideoxy- typically involves multiple steps, starting from commercially available nucleosides. One common method involves the selective protection of the hydroxyl groups, followed by the introduction of the azido group through nucleophilic substitution. The final deprotection step yields the desired compound. Reaction conditions often include the use of organic solvents, such as dimethylformamide (DMF), and reagents like sodium azide (NaN3) for the azidation step .
Industrial Production Methods
Industrial production of Adenosine, 3'-azido-2',3'-dideoxy- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, 3'-azido-2',3'-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Amino Derivatives: Reduction of the azido group yields amino derivatives.
Substituted Nucleosides: Nucleophilic substitution can introduce various functional groups at the 3’ position.
Applications De Recherche Scientifique
Adenosine, 3'-azido-2',3'-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mécanisme D'action
The mechanism of action of Adenosine, 3'-azido-2',3'-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication. The compound targets viral reverse transcriptase and other polymerases, disrupting the synthesis of viral genetic material .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Azido-2,3-dideoxyguanosine
- 3-Azido-2,3-dideoxycytidine
- 3-Azido-2,3-dideoxythymidine
Uniqueness
Adenosine, 3'-azido-2',3'-dideoxy- is unique due to its specific interaction with viral reverse transcriptase and its ability to cause chain termination in nucleic acid synthesis. Compared to other similar compounds, it exhibits distinct selectivity and potency, making it a valuable tool in antiviral research .
Propriétés
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZJDXXQHFAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














